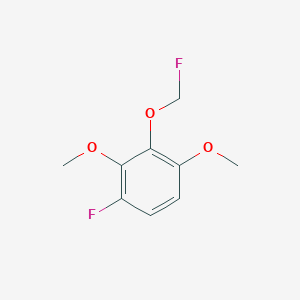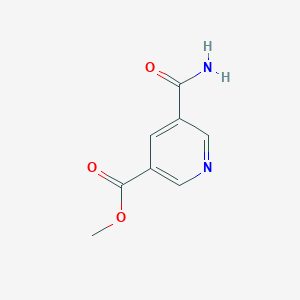
Methyl 5-carbamoylnicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-carbamoylnicotinate is an organic compound with the molecular formula C8H8N2O3 It is a derivative of nicotinic acid, where the carboxyl group is esterified with methanol, and the amide group is attached to the 5-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 5-carbamoylnicotinate can be synthesized through several methods. One common approach involves the esterification of 5-carbamoylnicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for large-scale applications.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 5-carbamoylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Methyl 5-carbamoylnicotinate has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to nicotinic acid derivatives.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of conditions related to nicotinic acid pathways.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of methyl 5-carbamoylnicotinate involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. These receptors are ionotropic and play a crucial role in neurotransmission. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes.
Vergleich Mit ähnlichen Verbindungen
Methyl nicotinate: A methyl ester of nicotinic acid, used primarily as a rubefacient in topical preparations.
Nicotinamide: An amide derivative of nicotinic acid, widely used in skincare and as a dietary supplement.
Nicotinic acid:
Uniqueness: Methyl 5-carbamoylnicotinate is unique due to its specific structural modifications, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C8H8N2O3 |
|---|---|
Molekulargewicht |
180.16 g/mol |
IUPAC-Name |
methyl 5-carbamoylpyridine-3-carboxylate |
InChI |
InChI=1S/C8H8N2O3/c1-13-8(12)6-2-5(7(9)11)3-10-4-6/h2-4H,1H3,(H2,9,11) |
InChI-Schlüssel |
NGXBKRABLDSHRZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CN=CC(=C1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14039825.png)

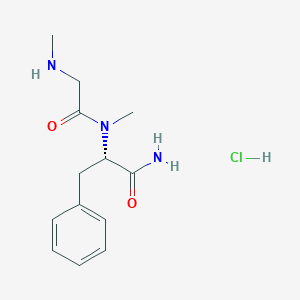
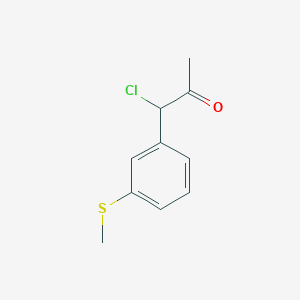
![Tert-butyl7,9-dioxo-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B14039857.png)

![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B14039870.png)
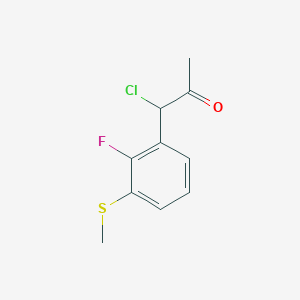
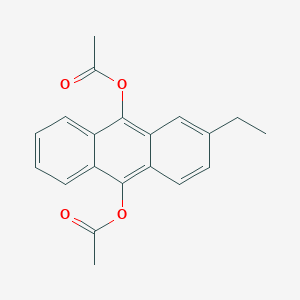
![Methyl 3-(benzo[b]thiophen-2-yl)propanoate](/img/structure/B14039878.png)
![(4R,5R)-tert-Butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B14039891.png)
